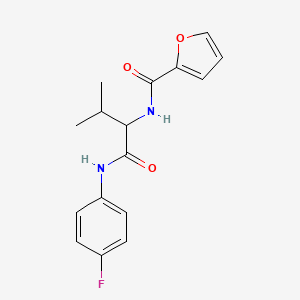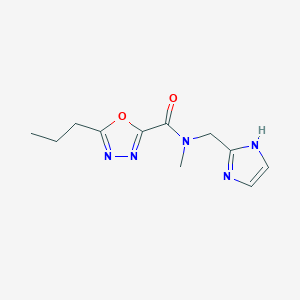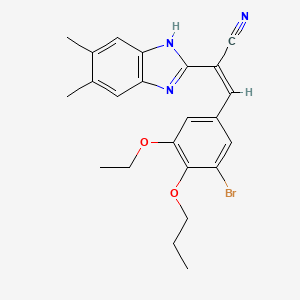
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide, also known as FV-102, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds produced by the body that play a role in pain, mood, and appetite regulation. FV-102 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and other disorders.
Mécanisme D'action
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, which play a role in pain, mood, and appetite regulation. By increasing endocannabinoid levels, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide produces analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to increase levels of the endocannabinoid anandamide in the brain and peripheral tissues. Anandamide is known to play a role in pain, mood, and appetite regulation. N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has also been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide is its potent and selective inhibition of FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide. One area of interest is its potential application in the treatment of addiction. Endocannabinoids have been shown to play a role in addiction, and N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide may be able to reduce drug-seeking behavior in animal models. Additionally, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as endocannabinoids have been shown to have neuroprotective effects. Further research is needed to fully understand the potential therapeutic applications of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide.
Méthodes De Synthèse
The synthesis of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide involves several steps, including the coupling of 4-fluoroaniline with 2-furoic acid, followed by the addition of valinamide and subsequent purification. The final product is a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been extensively studied in preclinical models of pain and anxiety. In animal studies, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to reduce pain and anxiety behaviors without producing the side effects commonly associated with traditional analgesics and anxiolytics. Additionally, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to have potential applications in the treatment of addiction and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-(4-fluoroanilino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(2)14(19-15(20)13-4-3-9-22-13)16(21)18-12-7-5-11(17)6-8-12/h3-10,14H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVHBAPBLKNPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)

![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)
![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
